molecular formula C7H8S B089573 4-Methylbenzenethiol CAS No. 106-45-6

4-Methylbenzenethiol

Cat. No.: B089573
CAS No.: 106-45-6
M. Wt: 124.21 g/mol
InChI Key: WLHCBQAPPJAULW-UHFFFAOYSA-N
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Description

4-Methylbenzenethiol, also known as p-Toluenethiol, is an organosulfur compound with the molecular formula CH₃C₆H₄SH. It is characterized by a benzene ring substituted with a methyl group and a thiol group at the para position. This compound is known for its strong odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzenethiol can be synthesized through several methods. One common method involves the reaction of toluene with sulfur and a catalyst to introduce the thiol group. Another method includes the reduction of 4-methylbenzenesulfonyl chloride with a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-methylbenzenesulfonyl chloride. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-methylbenzenesulfonic acid. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form 4-methylbenzyl alcohol using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. For example, reaction with alkyl halides can form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Methylbenzenesulfonic acid.

    Reduction: 4-Methylbenzyl alcohol.

    Substitution: Thioethers and other substituted derivatives.

Scientific Research Applications

4-Methylbenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Industry: this compound is used in the production of polymers, resins, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-Methylbenzenethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in its role as a ligand in coordination chemistry and in its interactions with biological molecules. The thiol group can undergo oxidation-reduction reactions, making it a valuable tool in studying redox processes.

Comparison with Similar Compounds

    Benzenethiol: Similar structure but lacks the methyl group.

    4-Methylphenol: Similar structure but has a hydroxyl group instead of a thiol group.

    4-Methylbenzenesulfonic acid: Oxidized form of 4-Methylbenzenethiol.

Uniqueness: this compound is unique due to the presence of both a methyl group and a thiol group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in coordination chemistry.

Biological Activity

4-Methylbenzenethiol, also known as p-toluenethiol or 4-MBT, is an aromatic thiol with a significant role in various biological activities. This compound has been the subject of numerous studies due to its potential applications in medicinal chemistry, materials science, and electrochemistry. This article provides an overview of the biological activity of 4-MBT, including its antimicrobial properties, interactions in self-assembled monolayers (SAMs), and implications in drug design.

This compound has the molecular formula C₇H₈S and a molecular weight of 140.20 g/mol. Its structure features a thiol (-SH) group attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-MBT and its derivatives. A study involving Schiff base complexes derived from 4-methyl-1-benzenesulfonyl chloride demonstrated notable antibacterial and antifungal activities. The synthesized compounds exhibited effective inhibition against various pathogens, showcasing the therapeutic potential of 4-MBT derivatives in treating infectious diseases .

Table 1: Antimicrobial Activity of 4-MBT Derivatives

CompoundActivity TypePathogen TestedMinimum Inhibitory Concentration (MIC)
4-MBT-SulfonamideAntibacterialStaphylococcus aureus32 µg/mL
4-MBT-Azole ComplexAntifungalCandida albicans16 µg/mL
Schiff Base ComplexAntibacterialEscherichia coli8 µg/mL

The behavior of 4-MBT in electrochemical environments has been extensively studied, particularly its formation of self-assembled monolayers on gold substrates (Au(111)). Research indicates that under varying electrochemical potentials, 4-MBT can undergo structural transformations, leading to different phases within the SAMs. These transformations are crucial for applications in sensors and electronic devices .

Table 2: Phases Observed in 4-MBT SAMs on Au(111)

PhaseDescriptionElectrochemical Potential (V)
R-phaseOrdered domains+0.3
γ-phaseAggregated molecular patches+0.4
α-phaseDisordered phase prior to ordering< +0.3

Case Studies

  • Antimicrobial Susceptibility Testing : A multi-laboratory study demonstrated that 4-MBT could be detected at concentrations as low as 10910^{-9} M with good reproducibility, suggesting its utility as a tool for antimicrobial susceptibility testing .
  • Electrochemical Behavior : In situ scanning tunneling microscopy (STM) studies revealed that the SAMs of 4-MBT on Au(111) exhibit dynamic behavior under applied potentials, highlighting their potential for use in electrochemical sensors .

Research Findings

Recent findings indicate that modifications to the methyl group on the benzene ring can significantly alter the biological activity of derivatives of 4-MBT. For instance, substituting the methyl group with other functional groups has shown varying degrees of cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the high-yield synthesis methods for 4-methylbenzenethiol in laboratory settings?

this compound can be synthesized via copper-catalyzed reactions using aryl iodides and sodium sulfide, achieving yields up to 97% under optimized conditions (e.g., 1,2-ethanedithiol as a catalyst) . Alternatively, a 3D-printed cellular reactor system demonstrated near-quantitative conversion (100%) in 30 minutes using ethyl acetate as the solvent and hydrogen peroxide as an oxidizer . Methodological Note : Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

PropertyValueReference
Molecular formulaC₇H₈S
Molecular weight124.20 g/mol
Melting point43°C
Boiling point199°C at 20 mmHg
SolubilityInsoluble in H₂O; soluble in ethanol, chloroform

Q. What safety protocols should researchers follow when handling this compound?

While specific toxicological data for this compound are limited, general thiol-handling precautions apply:

  • Use fume hoods , nitrile gloves, and safety goggles.
  • In case of skin contact: Wash with soap/water for ≥15 minutes and remove contaminated clothing .
  • Avoid long-term storage due to potential degradation hazards .

Advanced Research Questions

Q. How does this compound modify the work function of electrodes in organic electronics?

this compound (MBT) forms self-assembled monolayers (SAMs) on gold electrodes, reducing their work function by ~0.5–1.0 eV, making it suitable for n-channel organic thin-film transistors (TFTs) . Methodological Insight : Work function tuning is measured via Kelvin probe force microscopy (KPFM) or ultraviolet photoelectron spectroscopy (UPS).

Q. What mechanistic pathways govern this compound’s role in photocatalytic sulfenylation reactions?

In iridium-photocatalyzed reactions, MBT participates in two competing pathways:

Nucleophilic attack : Deprotonated MBT reacts with an indole cation radical (rate constant Ksv = 0.1 M⁻¹L⁻¹) .

Radical coupling : MBT oxidizes to disulfide, generating thiyl radicals under UV light .
Key Evidence : Cross-experiments with phenyl disulfide confirmed dual pathways, with nucleophilic dominance (70–80% yield) .

Q. How is this compound utilized in synthesizing atomically precise gold nanoclusters?

MBT acts as a ligand in Au₃₆(SR)₂₄ nanoclusters, stabilizing the structure via Au–S bonds. Synthetic Protocol :

Reduce HAuCl₄ with NaBH₄ in the presence of MBT and tetraoctylammonium bromide.

Crystallize in toluene/acetonitrile via vapor diffusion .

Q. What spectroscopic insights does this compound provide in nanoscale opto-mechanical studies?

In photo-induced force microscopy (PiFM), MBT monolayers on templated substrates exhibit non-thermal damping signals (S/N ratio = 100), enabling molecular-level spectroscopic contrast .

Q. How should researchers address contradictions in redox potential data for this compound?

Discrepancies arise from solvent polarity and reference electrode differences:

  • Reported redox potential : 1.49 V vs. SCE in acetonitrile .
  • Resolution : Calibrate using internal standards (e.g., ferrocene/ferrocenium) and replicate conditions across studies.

Q. Data Contradiction Analysis

Example : reports competing pathways (nucleophilic vs. radical) in MBT-mediated sulfenylation. To resolve this:

Conduct Stern-Volmer quenching to quantify photocatalyst interaction (Ksv = 0.1 M⁻¹L⁻¹ for MBT vs. 4.2 M⁻¹L⁻¹ for melatonin) .

Use isotopic labeling (e.g., deuterated MBT) to track proton transfer kinetics.

Properties

IUPAC Name

4-methylbenzenethiol
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InChI

InChI=1S/C7H8S/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3
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InChI Key

WLHCBQAPPJAULW-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID5048188
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Molecular Weight

124.21 g/mol
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Physical Description

White solid with an extremely offensive odor; [CHEMINFO] Crystalline solid with a stench; [Alfa Aesar MSDS]
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Boiling Point

195 °C @ 760 mm Hg
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Flash Point

68 °C
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Solubility

Insol in water; sol in alcohol, ether
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Vapor Pressure

0.8 [mmHg], 0.807 mm Hg @ 25 °C
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Color/Form

Leaflets

CAS No.

106-45-6
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Melting Point

43-44 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylbenzenethiol
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